

Application Notes and Protocols for VTP50469 Fumarate in Combination Chemotherapy

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Compound of Interest

Compound Name: VTP50469 fumarate

Cat. No.: B15568847

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Introduction

VTP50469 fumarate is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, demonstrating significant anti-leukemic activity in preclinical models.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of **VTP50469 fumarate** in combination with other chemotherapy agents, intended to guide researchers in the design and execution of preclinical studies.

VTP50469 acts by disrupting the critical interaction between Menin and MLL fusion proteins (e.g., MLL-AF4, MLL-AF9) or mutant Nucleophosmin 1 (NPM1c), which are key drivers in specific subtypes of acute leukemia.[2][5][6] This disruption leads to the displacement of Menin from chromatin, subsequent downregulation of target genes such as MEIS1 and HOXA9, and ultimately induces differentiation and apoptosis in leukemic cells.[3][7][8] Preclinical studies have shown that VTP50469 has potent single-agent efficacy and can enhance the activity of standard-of-care chemotherapy agents, offering a promising therapeutic strategy for difficult-to-treat leukemias.[9]

Data Presentation

In Vitro Efficacy of VTP50469 Fumarate as a Single Agent

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of VTP50469 in various MLL-rearranged (MLL-r) and NPM1-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines.

Cell Line	Subtype	IC ₅₀ (nM)	Reference
MOLM13	MLL-AF9 (AML)	13	[1][4][6]
MV4;11	MLL-AF4 (ALL)	17	[1][6]
RS4;11	MLL-AF4 (ALL)	25	[1][6]
KOPN8	MLL-ENL (ALL)	15	[1][6]
SEMK2	MLL-AF4 (ALL)	27	[1][6]
HB11;19	MLL-ENL (ALL)	36	[1][6]
THP1	MLL-AF9 (AML)	37	[1][4]
NOMO1	MLL-AF9 (AML)	30	[1][4]
ML2	MLL-AF6 (AML)	16	[1][4]
EOL1	MLL-r (AML)	20	[1][4]
OCI-AML3	NPM1c+ (AML)	18	[2][6]
HL-60	Wild-Type MLL	>1,000	[3]
K562	Wild-Type MLL	>1,000	[3]
REH	Wild-Type MLL	>2,000	[6]

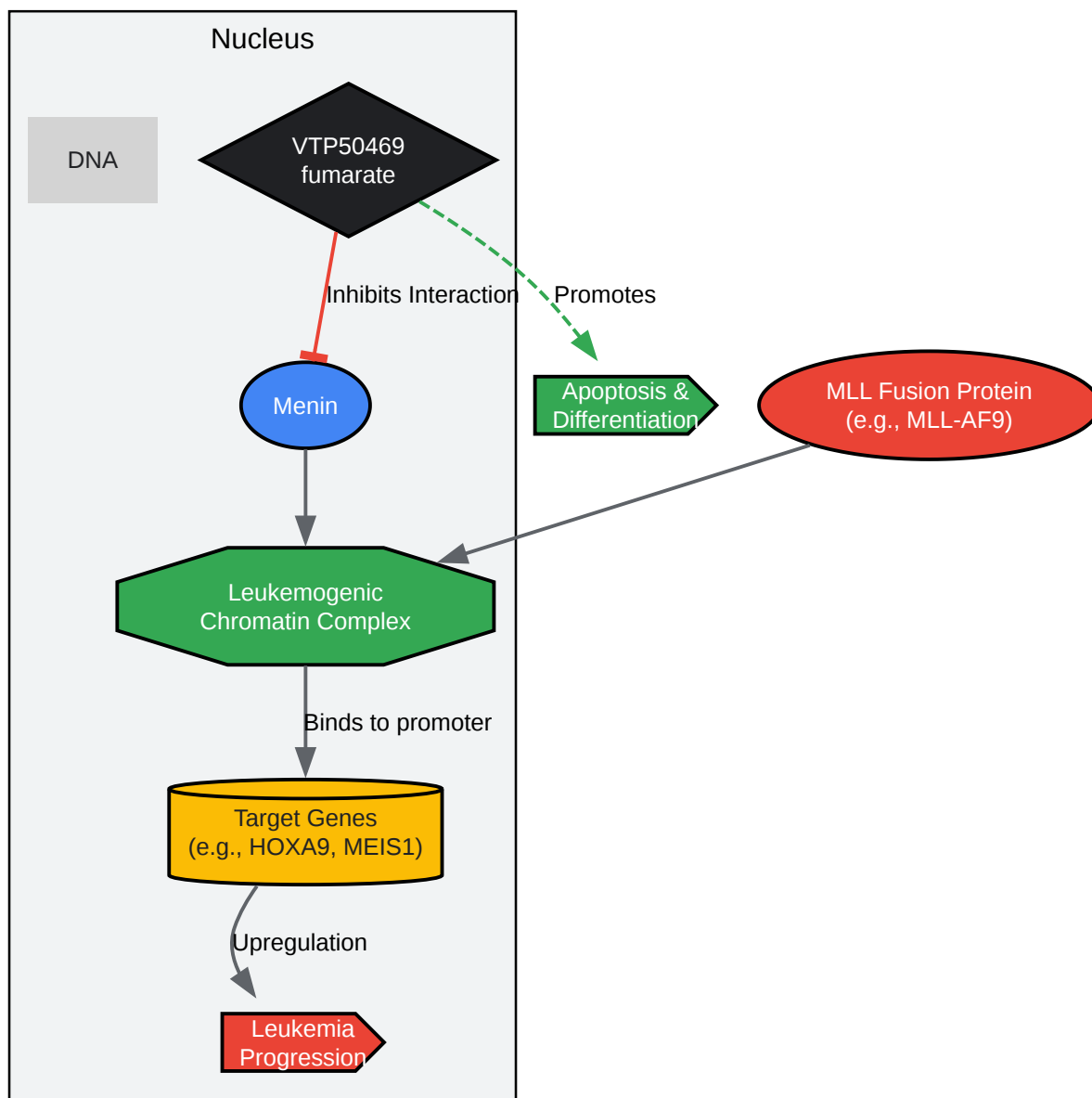
In Vivo Efficacy of VTP50469 Fumarate in Combination Therapy

The following table summarizes the in vivo efficacy of VTP50469 in combination with a standard induction-type regimen (Vincristine, Dexamethasone, and L-Asparaginase; VXL) and

the FLT3 inhibitor Gilteritinib in MLL-rearranged ALL patient-derived xenograft (PDX) models.

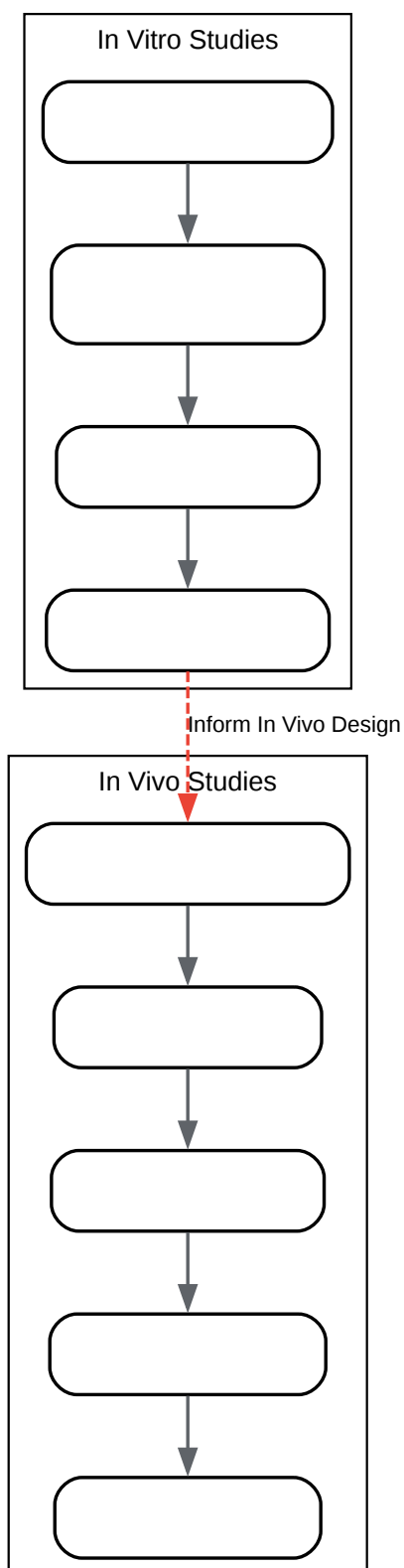
PDX Model	Treatment Group	Outcome	Reference
MLL-7	VTP50469 + VXL	Maintained Complete Response (MCR)	[9]
MLL-7	VTP50469 + VXL	Significantly delayed leukemia progression compared to single agents (P=0.0013)	[9]
MLL-8	VTP50469 + VXL	Maintained Complete Response (MCR)	[9]
MLL-8	VTP50469 + VXL	Significantly delayed leukemia progression compared to single agents (P=0.0013)	[9]
MLL-7 & MLL-8	VTP50469 + VXL	Almost completely eradicated leukemia infiltration in spleen and bone marrow	[9]
MLL-7 & MLL-8	VTP50469 + Gilteritinib	No therapeutic enhancement compared to single agents	[9]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: VTP50469 inhibits the Menin-MLL fusion protein interaction.



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Caption: Preclinical workflow for evaluating VTP50469 combination therapy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of **VTP50469 fumarate** in combination with other chemotherapy agents on leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MOLM13, MV4;11)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **VTP50469 fumarate** (stock solution in DMSO)
- Chemotherapy agent(s) of interest (stock solutions in appropriate solvent)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., acidified isopropanol or DMSO)
- Plate reader

Procedure:

- Cell Seeding:
 - Culture leukemia cells to logarithmic growth phase.
 - Perform a cell count and assess viability (e.g., using Trypan Blue).
 - Seed cells into 96-well plates at a density of $0.5\text{--}1.0 \times 10^5$ cells/mL in a final volume of 100 μL per well.[\[9\]](#)
 - Incubate plates at 37°C in a 5% CO₂ incubator overnight.[\[9\]](#)

- Drug Treatment:
 - Prepare serial dilutions of VTP50469 and the combination agent(s) in culture medium.
 - For combination studies, a matrix of concentrations for each drug should be prepared.
 - Add 100 μ L of the drug solutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
 - Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.^[2]
- MTT Addition and Incubation:
 - Add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plates for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.^{[1][2]}
- Solubilization and Absorbance Reading:
 - Add 100-150 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.^{[1][2]}
 - Read the absorbance at 570 nm using a microplate reader.^{[4][6]}
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Determine the IC₅₀ values for each single agent and combination.
 - Assess synergy using methods such as the Combination Index (CI) based on the Chou-Talalay method.

Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Model for Combination Therapy

This protocol describes the establishment of a leukemia PDX model and subsequent evaluation of **VTP50469 fumarate** in combination with other chemotherapies.

Materials:

- Immunocompromised mice (e.g., NSG mice, 6-8 weeks old)
- Cryopreserved primary leukemia patient cells (MLL-rearranged)
- IMDM or RPMI-1640 medium with 20% FBS
- Phosphate-Buffered Saline (PBS)
- **VTP50469 fumarate**
- Combination chemotherapy agent(s) (e.g., vincristine, dexamethasone, L-asparaginase)
- Vehicle for drug formulation (e.g., 0.5% Natrosol + 1% Polysorbate-80 for oral gavage; formulated in chow)[[10](#)]
- Flow cytometry antibodies (e.g., anti-human CD45)

Procedure:

- Xenograft Establishment:
 - Thaw cryopreserved primary leukemia cells in a 37°C water bath and wash with appropriate medium.[[10](#)]
 - Resuspend cells in PBS at a concentration of $0.5-3 \times 10^6$ cells per 200 μL .[[10](#)]
 - Inject the cell suspension intravenously (tail vein) into the immunocompromised mice.[[10](#)]
- Monitoring Engraftment:
 - Monitor mice for signs of leukemia development (e.g., weight loss, hind-limb paralysis).
 - At regular intervals, collect peripheral blood to monitor for the presence of human leukemic cells (hCD45+) via flow cytometry. Engraftment is confirmed when >1% hCD45+

cells are detected.

- Drug Formulation and Administration:

- **VTP50469 Fumarate:**

- For oral gavage, suspend VTP50469 in a vehicle such as 0.5% Natrosol + 1% Polysorbate-80.[10] A typical dose is 120 mg/kg, administered twice daily.[9][10]
 - Alternatively, formulate VTP50469 in chow (e.g., 0.1%) for ad libitum administration.[9]

- Combination Agents:

- Prepare vincristine, dexamethasone, and L-asparaginase according to established protocols for intraperitoneal injection. Dosing for a VXL regimen can be: vincristine (0.15 mg/kg, once weekly), dexamethasone (5 mg/kg, 5 days on/2 days off), and L-asparaginase (1,000 U/kg, 5 days on/2 days off).[9]

- Treatment and Monitoring:

- Once engraftment is confirmed, randomize mice into treatment groups (Vehicle control, VTP50469 alone, chemotherapy alone, combination therapy).
 - Administer treatments for a defined period (e.g., 28 days).[9]
 - Monitor animal health, body weight, and tumor burden (hCD45+ cells in peripheral blood) throughout the study.

- Efficacy Evaluation:

- The primary endpoint is typically event-free survival, where an event is defined as the percentage of hCD45+ cells in the peripheral blood exceeding a certain threshold (e.g., 25%).[9]
 - At the end of the study or upon reaching humane endpoints, euthanize the mice.
 - Collect tissues (bone marrow, spleen) to assess leukemia infiltration by flow cytometry or histology.

- Compare survival curves between treatment groups using Kaplan-Meier analysis.

Conclusion

VTP50469 fumarate holds significant promise as a targeted therapy for MLL-rearranged and NPM1-mutant leukemias. The protocols and data presented herein provide a framework for the preclinical evaluation of VTP50469 in combination with standard chemotherapy agents. Combination studies are critical to understanding the potential for synergistic interactions and to guide the clinical development of this novel agent for patients with high-risk leukemia.

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